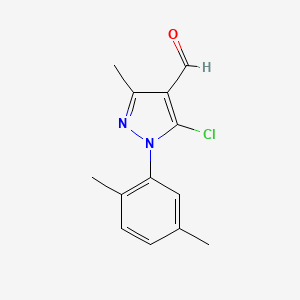

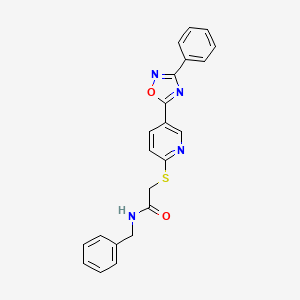

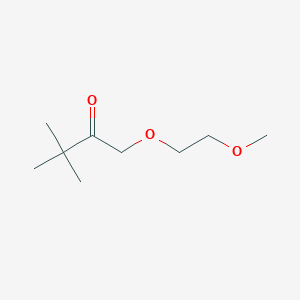

N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

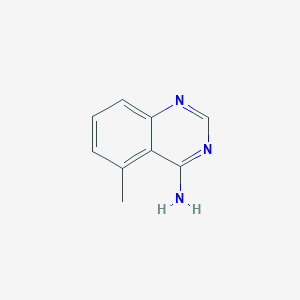

“N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . The 1,2,4-oxadiazole ring is known to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves several steps. The process typically starts with the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . This is followed by basification of the product with potassium hydroxide . The specific synthesis process for “this compound” is not detailed in the available resources.Applications De Recherche Scientifique

Antimicrobial Applications

Several studies have synthesized derivatives related to "N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide" to evaluate their antimicrobial properties. Fahim and Ismael (2019) explored the synthesis of novel sulphonamide derivatives, displaying significant antimicrobial activity against various strains, with compounds exhibiting high activity against most tested strains. This study underscores the potential of these compounds in the development of new antimicrobial agents (Fahim & Ismael, 2019).

Anticancer and Kinase Inhibition

The structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors were investigated by Stec et al. (2011), focusing on enhancing metabolic stability. This research provides valuable insights into designing compounds with potential anticancer properties (Stec et al., 2011). Additionally, Fallah-Tafti et al. (2011) synthesized thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with significant Src kinase inhibitory and anticancer activities, highlighting the therapeutic potential of these molecules in cancer treatment (Fallah-Tafti et al., 2011).

Antitumor Evaluation

The antitumor activities of certain N-substituted-2-amino-1,3,4-thiadiazoles were also explored, demonstrating promising results in cytotoxicity and antioxidant activities. This study illustrates the potential application of these compounds in antitumor therapies (Hamama et al., 2013).

Enzyme Inhibition for Neurodegenerative Diseases

N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized and shown to be active against enzymes like acetylcholinesterase (AChE), suggesting their potential use in treating neurodegenerative diseases (Siddiqui et al., 2013).

Orientations Futures

The future directions for research on “N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications as anti-infective agents . Additionally, more studies could be conducted to elucidate their synthesis processes, chemical reactions, mechanisms of action, and safety profiles.

Mécanisme D'action

Target of Action

Similar compounds have been known to affect key receptors and neurotransmitter systems .

Mode of Action

It’s worth noting that similar compounds, such as antidepressants, work through a variety of key receptors and neurotransmitter systems .

Biochemical Pathways

Similar compounds have been synthesized by synergism of the dihydropyrazolo .

Pharmacokinetics

Compounds containing an 1,2,4-oxadiazole heterocycle, 1,3,4-thiadiazol, or trifluoromethyl pyridine moiety exhibit broad-spectrum agricultural biological activities .

Result of Action

The presence of certain groups at the para position of the phenyl ring has been shown to enhance the antimicrobial activity of synthesized thiazole derivatives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. It’s worth noting that similar compounds have been used as pharmacophores to design novel pesticides .

Propriétés

IUPAC Name |

N-benzyl-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S/c27-19(23-13-16-7-3-1-4-8-16)15-29-20-12-11-18(14-24-20)22-25-21(26-28-22)17-9-5-2-6-10-17/h1-12,14H,13,15H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXCJHHDAQPLHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide](/img/structure/B2966976.png)

![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2966981.png)

![4-Tert-butyl-1-oxaspiro[2.4]heptane](/img/structure/B2966983.png)

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea](/img/structure/B2966984.png)

![5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2966985.png)

![3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride](/img/structure/B2966986.png)